2-Phenylimidazole
Overview
Description
2-Phenylimidazole (2-PI) is a heterocyclic compound with the molecular formula C9H8N2 . It is used to prepare complex compounds with ruthenium (III) and also as an intermediate for agrochemical, pharmaceutical, and specialty products . It also finds its application as a curing agent for epoxy resins and polyurethane .
Synthesis Analysis
According to recent literature reports, the synthesis method of 2-PI can be summarized into four categories: Debs method, 2-phenylimidazoline dehydrogenation method, alkylation method, and other categories . A novel Zn (II) organic framework comprising 2-phenyl benzimidazole (ZPBIF-1) was synthesized by using a solvothermal method .
Molecular Structure Analysis
The molecular weight of 2-Phenylimidazole is 144.17 g/mol . The IUPAC name for this compound is 2-phenyl-1H-imidazole . The InChI string is InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H, (H,10,11)
and the InChIKey is ZCUJYXPAKHMBAZ-UHFFFAOYSA-N
.
Chemical Reactions Analysis
2-Phenylimidazole has been found to adsorb on copper from chloride solution . It has also been used in the formation of products with bulkier substituents standing opposite on double bond formed by aldol condensation .
Physical And Chemical Properties Analysis
2-Phenylimidazole is a solid compound with a low volatility . It has a molecular weight of 144.17 g/mol and an XLogP3 of 1.9 .
Scientific Research Applications
Adsorption of p-Nitrophenol
2-Phenylimidazole has been used to modify ZIF-8, a type of metal-organic framework, to create a compound known as ZIF-8-PhIm . This compound has been used to remove p-nitrophenol, a highly toxic pollutant, from petrochemical wastewater . The ZIF-8-PhIm exhibited stronger π-π interactions, produced a multistage pore structure with larger pore capacity and size, and had increased hydrophilicity and exposure of adsorption sites .
Corrosion Inhibition
2-Phenylimidazole can be used as a corrosion inhibitor on copper surfaces . It forms organometallic complexes with copper ions, which helps to protect the copper surface from corrosion . This application is particularly useful in industries where copper is used extensively and needs to be protected from corrosive environments .
Preparation of Complex Compounds
2-Phenylimidazole is used to prepare complex compounds with ruthenium (III) . These complex compounds have various applications in the field of catalysis .
Intermediate for Specialty Products
2-Phenylimidazole serves as an intermediate for the production of agrochemical, pharmaceutical, and specialty products . It plays a crucial role in the synthesis of these products .
Curing Agent for Epoxy Resins and Polyurethane
2-Phenylimidazole is used as a curing agent for epoxy resins and polyurethane . It helps in hardening these materials and improving their mechanical properties .
Study of Supramolecular Behavior
The influence of successive phenyl group insertions on the imidazole ring on thermodynamic properties and supramolecular behavior was thoroughly examined through the evaluation of 2-phenylimidazole . This study helps in understanding the behavior of these compounds at a molecular level .
Safety and Hazards
2-Phenylimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, serious eye irritation, skin irritation, and is toxic if swallowed . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting it in eyes, on skin, or on clothing .
Future Directions
The potential of therapeutically targeting RNA structures with small molecules is being increasingly recognized . 2-Phenylimidazole is one of the scaffolds and chemotypes that confer affinity for RNA . It is also being used in wastewater treatment, specifically for the removal of p-nitrophenol, a highly toxic, bioaccumulative, and persistent pollutant .
Mechanism of Action
Target of Action
2-Phenylimidazole, also known as 2-Phenyl-1H-imidazole, has been investigated for its potential antimycobacterial activity . The primary targets of this compound are Mycobacteria, including M. tuberculosis, M. avium, and M. kansasii . These microorganisms are responsible for various infectious diseases, including tuberculosis .
Mode of Action
The mode of action of 2-Phenylimidazole involves its interaction with the N-terminal fragment of presenilin (PS), a previously unidentified extracellular binding pocket . The binding of the phenylimidazole-type GSM at the luminal side of PS induces a conformational change in the catalytic center of the γ-secretase, modulating the production of amyloid-β (Aβ) peptides .
Biochemical Pathways
It is known that the compound is involved in the modulation of the γ-secretase activity, which plays a crucial role in the production of aβ peptides . These peptides are implicated in the pathogenesis of Alzheimer’s disease .
Result of Action
The result of the action of 2-Phenylimidazole is the modulation of the γ-secretase activity, leading to changes in the production of Aβ peptides . This could potentially influence the progression of Alzheimer’s disease . In addition, the compound has shown potential antimycobacterial activity, indicating its potential use in the treatment of mycobacterial infections .
properties
IUPAC Name |
2-phenyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUJYXPAKHMBAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060968 | |
Record name | 1H-Imidazole, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylimidazole | |
CAS RN |
670-96-2 | |
Record name | 2-Phenylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=670-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Phenylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255226 | |
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Record name | 1H-Imidazole, 2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-PHENYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R2590HM4L | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Phenylimidazole?
A1: The molecular formula of 2-Phenylimidazole is C9H8N2, and its molecular weight is 144.17 g/mol.
Q2: What spectroscopic data is available for characterizing 2-Phenylimidazole?
A2: 2-Phenylimidazole can be characterized using various spectroscopic techniques, including:* FT-IR: This technique identifies functional groups based on their characteristic vibrations. Key peaks for 2-Phenylimidazole include C-N stretching, C=O stretching (if a carbonyl group is present), and C-H stretching vibrations. [, , , , ] * 1H NMR and 13C NMR: These techniques provide detailed information about the hydrogen and carbon atoms within the molecule, respectively. Analysis of chemical shifts, coupling constants, and integration values helps determine the compound's structure and purity. [, , , , ]* Mass Spectrometry: This technique determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound. [, , ]* X-ray crystallography: This technique provides a three-dimensional structural representation of the molecule in its solid state. [, , ]
Q3: What is the thermal stability of 2-Phenylimidazole?
A3: Aromatic polyamides synthesized from diamines containing the 2-Phenylimidazole structure exhibit thermal stability up to 422°C under a nitrogen atmosphere. []
Q4: Has 2-Phenylimidazole been studied for corrosion inhibition?
A4: Yes, 2-Phenylimidazole has been investigated as a corrosion inhibitor for copper in chloride solutions. Electrochemical and surface analysis techniques confirmed its effectiveness in mitigating copper corrosion. [, ]
Q5: Can 2-Phenylimidazole be used at elevated temperatures?
A5: Studies indicate that incorporating 2-Phenylimidazole into organometallic complexes increases their temperature stability. [] Additionally, its use as a latent curing agent in epoxy resins suggests stability at elevated temperatures during the curing process. []
Q6: Have computational methods been employed to study 2-Phenylimidazole?
A6: Yes, ab initio calculations have been used to investigate the electronic structure of 2-Phenylimidazole derivatives and correlate these properties with their potential as corrosion inhibitors. Parameters such as HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, and global hardness were analyzed. []
Q7: How do structural modifications to the 2-Phenylimidazole scaffold affect its properties?
A7: * Position of the phenyl ring: Changing the phenyl ring from the 2-position to the 4-position on the imidazole ring impacts steric interactions and the molecule's overall conformation. []* N-substitution: Introducing different N-substituents on the imidazole ring significantly affects the catalytic activity of cyclometalated palladium complexes in Suzuki–Miyaura cross-coupling reactions. Larger N-substituents generally decrease catalytic activity due to steric hindrance. []* Phenyl ring substituents: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can influence the electronic properties and reactivity of 2-Phenylimidazole derivatives. For example, a methoxy group enhances corrosion inhibition potential, while a chloro group increases the dipole moment. []
Q8: How does 2-Phenylimidazole interact with cytochrome P450 enzymes?
A8: 2-Phenylimidazole acts as an inhibitor of cytochrome P450 enzymes, specifically those like P450cam and P450d. It binds to the heme iron atom, forming an oxygen-bound low-spin complex, which prevents the enzyme from binding to its substrate and carrying out its catalytic function. [, , ]
Q9: How is 2-Phenylimidazole quantified in biological samples?
A9: 2-Phenylimidazole can be quantified in biological samples like plasma and saliva using reversed-phase paired-ion liquid chromatography with absorbance detection at 257 nm. This method involves extraction with methylene chloride and the use of an internal standard. []
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